Desfuroyl Ceftiofur

Vue d'ensemble

Description

Le Desfuroylceftiofur est un métabolite actif de l’antibiotique céphalosporine à large spectre, le ceftiofur. Le ceftiofur est largement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez le bétail, en particulier les infections respiratoires chez les bovins et les porcs . Le Desfuroylceftiofur conserve l’activité antibiotique de son composé parent, le ceftiofur, et est efficace contre une variété de bactéries Gram-positives et Gram-négatives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Desfuroylceftiofur est généralement produit par hydrolyse du ceftiofur. Le processus implique le clivage de la liaison thioester dans le ceftiofur, ce qui conduit à la formation de Desfuroylceftiofur. Cette réaction peut être catalysée par des estérases présentes dans les tissus rénaux et hépatiques bovins .

Méthodes de production industrielle : Dans un cadre industriel, la production de Desfuroylceftiofur implique l’extraction du ceftiofur à partir d’échantillons biologiques, suivie d’une hydrolyse à l’aide de réactifs spécifiques tels que le dithioérythritol. Le Desfuroylceftiofur obtenu est ensuite purifié à l’aide de techniques d’extraction en phase solide .

Analyse Des Réactions Chimiques

Types de réactions : Le Desfuroylceftiofur subit plusieurs réactions chimiques, notamment :

Hydrolyse : La principale réaction conduisant à sa formation à partir du ceftiofur.

Dérivatisation : Le Desfuroylceftiofur peut être dérivatisé en réagissant avec l’iodoacétamide pour former du Desfuroylceftiofur acétamide.

Réactifs et conditions courants :

Hydrolyse : Le dithioérythritol est couramment utilisé pour hydrolyser le ceftiofur en Desfuroylceftiofur.

Dérivatisation : L’iodoacétamide est utilisé pour dériver le Desfuroylceftiofur.

Principaux produits :

Desfuroylceftiofur acétamide : Formé par dérivatisation avec l’iodoacétamide.

4. Applications de la recherche scientifique

Le Desfuroylceftiofur a plusieurs applications dans la recherche scientifique, notamment :

Médecine vétérinaire : Utilisé pour étudier la pharmacocinétique et le métabolisme du ceftiofur chez le bétail.

Chimie analytique : Employé dans le développement de méthodes analytiques pour détecter les résidus de ceftiofur dans les produits alimentaires.

Microbiologie : Étudié pour son activité antibactérienne contre divers agents pathogènes vétérinaires.

Applications De Recherche Scientifique

Veterinary Applications

Desfuroyl ceftiofur is primarily used in veterinary medicine for treating bacterial infections in various animal species. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable tool in managing respiratory diseases and other infections.

Efficacy Against Bacterial Pathogens

Research indicates that this compound exhibits potent antibacterial activity. In vitro studies have shown that it is effective against pathogens such as Pasteurella multocida, Escherichia coli, and Staphylococcus aureus. For instance, minimum inhibitory concentrations (MICs) for P. multocida were found to range from 0.625 to 2.5 μg/ml, demonstrating its effectiveness in controlling infections caused by this pathogen .

Pharmacokinetic Properties

The pharmacokinetics of this compound have been studied extensively. Following administration, it reaches peak serum concentrations rapidly, with significant serum levels maintained for extended periods. For example, one study reported a peak concentration of 5.09 μg/ml within one hour of administration, which is substantially higher than the MICs for most tested organisms . This rapid absorption and prolonged activity support its use in treating acute infections.

Aquaculture Applications

This compound also finds applications in aquaculture, where it is used to manage bacterial diseases in fish and other aquatic organisms.

Treatment of Aquatic Pathogens

In aquaculture settings, this compound has been shown to be effective against various bacterial pathogens that affect fish health. Its use can help reduce mortality rates associated with bacterial infections, thereby improving overall fish health and productivity .

Environmental Impact

The application of this compound in aquaculture systems must be managed carefully to minimize environmental impacts. Studies have indicated that while it can effectively control bacterial populations, the potential for antibiotic residues in aquatic environments necessitates careful monitoring and regulation .

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

Mécanisme D'action

Le Desfuroylceftiofur exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines liant la pénicilline, qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cette inhibition entraîne la lyse cellulaire et la mort des bactéries .

Comparaison Avec Des Composés Similaires

Le Desfuroylceftiofur est similaire à d’autres antibiotiques céphalosporines, tels que :

Ceftiofur : Le composé parent à partir duquel le Desfuroylceftiofur est dérivé.

Cefquinome : Une autre céphalosporine utilisée en médecine vétérinaire.

Céphalexine : Une céphalosporine de première génération avec un spectre d’activité différent.

Unicité : Le Desfuroylceftiofur est unique par sa formation en tant que métabolite du ceftiofur et sa conservation de l’activité antibactérienne. Il est spécifiquement utilisé pour mesurer l’activité antibiotique du ceftiofur dans les échantillons biologiques .

Activité Biologique

Desfuroyl ceftiofur is the principal active metabolite of the third-generation cephalosporin antibiotic ceftiofur. This compound exhibits significant antimicrobial activity against a broad spectrum of pathogens, making it a critical component in veterinary medicine, particularly for treating infections in livestock and aquaculture.

Pharmacodynamics

This compound retains antimicrobial properties comparable to its parent compound, ceftiofur. The mechanism of action involves the inhibition of bacterial cell wall synthesis, resulting in bactericidal effects against both Gram-positive and Gram-negative bacteria. Key pathogens affected include:

- Escherichia coli

- Arcanobacterium pyogenes

- Fusobacterium necrophorum

- Pasteurella spp.

- Streptococcus spp.

The minimum inhibitory concentrations (MIC) for this compound have been documented to be effective against various strains, providing a foundation for its use in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion. After administration, ceftiofur is rapidly metabolized to this compound, which is then distributed throughout the body.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 4.2 ± 0.9 µg/mL (22 hours post-administration) |

| Area Under Curve (AUC) | 227.8 ± 55.8 µg·h/mL |

| Terminal Half-Life | 83.36 ± 30.01 hours |

| Protein Binding | 70% - 90% |

Studies indicate that plasma concentrations remain above the MIC90 values for target pathogens for extended periods, ensuring effective therapeutic outcomes. For instance, concentrations above 0.2 µg/mL are maintained for at least 158 hours post-administration .

Case Studies and Research Findings

-

Veterinary Applications :

A study evaluated the in vitro activity of this compound against 539 veterinary isolates, demonstrating equivalent efficacy to ceftiofur in treating infections caused by various pathogens, including Actinobacillus pleuropneumoniae and Salmonella spp. . -

Aquaculture :

In aquaculture settings, this compound has shown effectiveness against pathogens affecting fish populations. Research indicates that it can help manage infectious diseases that pose significant economic threats to aquaculture industries . -

Pharmacokinetic Modeling :

An investigation involving swine used a physiological-based pharmacokinetic (PBPK) model to optimize dosing regimens for this compound against Pasteurella multocida. The study highlighted the importance of adjusting dosages based on the pharmacokinetic parameters to enhance bacterial killing while minimizing resistance emergence .

Propriétés

Numéro CAS |

120882-22-6 |

|---|---|

Formule moléculaire |

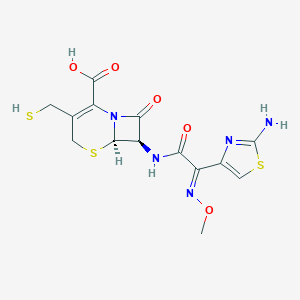

C14H15N5O5S3 |

Poids moléculaire |

429.5 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |

Clé InChI |

OITCOWCNESRWSM-GHXIOONMSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |

SMILES isomérique |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |

SMILES canonique |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |

Apparence |

White to Off-White Solid |

melting_point |

>142°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; DFC; Defuroylceftiofur; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desfuroylceftiofur exert its antibacterial effect?

A1: Desfuroylceftiofur, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.

Q2: What are the key pharmacokinetic parameters of desfuroylceftiofur in various species?

A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].

Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].

Q3: Does the presence of infection influence the penetration of desfuroylceftiofur into tissues?

A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.

Q4: Is desfuroylceftiofur metabolized in the body?

A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including desfuroylceftiofur glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and desfuroylceftiofur cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.

Q5: What are the commonly employed analytical techniques for quantifying desfuroylceftiofur in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, desfuroylceftiofur acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].

Q6: How stable is desfuroylceftiofur under different conditions?

A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.

Q7: Are there alternative routes of administration for ceftiofur, and do they influence desfuroylceftiofur levels?

A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.

Q8: What are the implications of desfuroylceftiofur's interaction with bacterial resistance mechanisms?

A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.

Q9: Is there evidence of cross-resistance between desfuroylceftiofur and other antibiotics?

A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.

Q10: Are there any known safety concerns associated with desfuroylceftiofur?

A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.